molecular formula C11H18O3 B1417359 4-Methoxymethylbicyclo[2.2.2]octane-1-carboxylic acid CAS No. 2168336-36-3

4-Methoxymethylbicyclo[2.2.2]octane-1-carboxylic acid

Cat. No. B1417359
M. Wt: 198.26 g/mol
InChI Key: YEVGLQYQQQIENK-UHFFFAOYSA-N
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Description

4-Methoxymethylbicyclo[2.2.2]octane-1-carboxylic acid is a chemical compound .


Molecular Structure Analysis

The molecular structure of 4-Methoxymethylbicyclo[2.2.2]octane-1-carboxylic acid can be represented by the SMILES string COC(=O)C12CCC(CC1)(CC2)C(O)=O . The InChI code for this compound is 1S/C11H16O4/c1-15-9(14)11-5-2-10(3-6-11,4-7-11)8(12)13/h2-7H2,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

The empirical formula of 4-Methoxymethylbicyclo[2.2.2]octane-1-carboxylic acid is C11H16O4 . The molecular weight is 212.24 . It appears as a solid .

Scientific Research Applications

Synthesis and Material Applications

  • Complex Synthesis and Luminescence Properties : A study by Yang et al. (2007) showcases the synthesis of an octanuclear Eu(III) complex utilizing a related structural framework. This complex demonstrates significant potential in luminescence and reversible methanol adsorption due to its porous supramolecular architecture, highlighting the utility of structurally related compounds in the development of functional materials (Yang et al., 2007).

  • Conformational Analysis and Molecular Design : Research by Buñuel et al. (1996) on a conformationally restricted aspartic acid analogue with a bicyclo[2.2.2]octane skeleton emphasizes the importance of structural rigidity and conformational analysis in the design of bioactive molecules. Such studies are crucial for understanding molecular interactions and developing new therapeutics (Buñuel et al., 1996).

Chemical Reactions and Mechanistic Insights

  • Chemical Reactivity and Rearrangements : Yates and Langford (1981) investigated the reactivity and rearrangement of bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Their work provides valuable insights into the mechanisms of oxidative decarboxylation and the formation of complex structures, demonstrating the chemical versatility of bicyclo[2.2.2]octane derivatives (Yates & Langford, 1981).

  • Electrical Effects and Substituent Influence : The study by Roberts and Moreland (1953) on the electrical effects of substituent groups in saturated systems like 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids unveils the impact of different substituents on reactivity. Such research aids in the understanding of molecular properties and the design of molecules with desired reactivities (Roberts & Moreland, 1953).

Advanced Organic Synthesis and Medicinal Chemistry

  • Synthesis of Non-Steroidal Mimetics : Nurieva et al. (2017) synthesized bicyclo[3.3.1]nonane derivatives as non-steroidal 2-methoxyestradiol mimetics. Their work contributes to the development of novel compounds with potential therapeutic applications, specifically targeting human lung carcinoma cells, showcasing the medicinal chemistry applications of bicyclic structures (Nurieva et al., 2017).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 . It is combustible and is considered an acute toxic Cat.3 / toxic compound which may cause chronic effects .

properties

IUPAC Name

4-(methoxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-14-8-10-2-5-11(6-3-10,7-4-10)9(12)13/h2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVGLQYQQQIENK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC12CCC(CC1)(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methoxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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